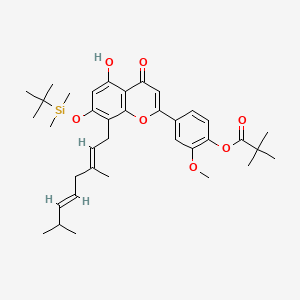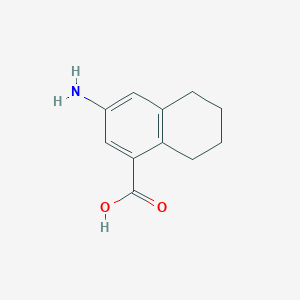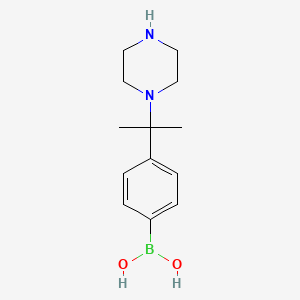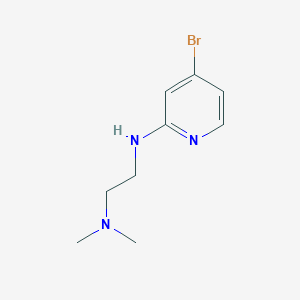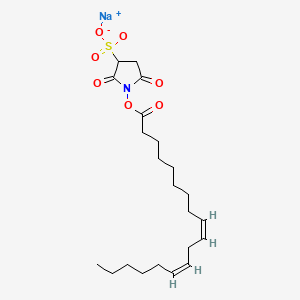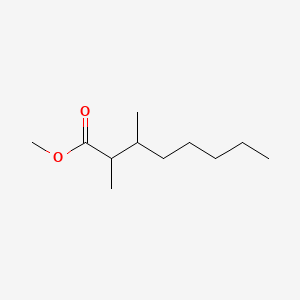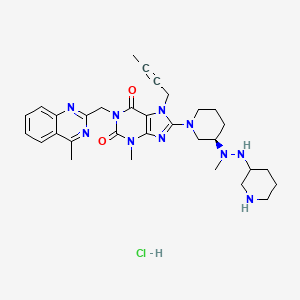
7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrochloride” is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a purine core, piperidine rings, and a quinazoline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the purine core, the introduction of the piperidine and quinazoline groups, and the final hydrochloride salt formation. Typical reaction conditions may involve:
Formation of the purine core: This step may involve cyclization reactions using appropriate precursors.
Introduction of the piperidine and quinazoline groups: These steps may involve nucleophilic substitution or addition reactions.
Final hydrochloride salt formation: This step typically involves the reaction of the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific functional groups, such as the piperidine rings.
Reduction: Reduction reactions may target the quinazoline moiety or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors to modulate their activity.
Enzyme inhibition: Inhibition of enzymes involved in critical biological pathways.
Signal transduction modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
- **7-(But-2-yn-1-yl)-3-methyl-8-((3R)-3-(1-methyl-2-(piperidin-3-yl)hydrazineyl)piperidin-1-yl)-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione Hydrobromide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C31H41ClN10O2 |
|---|---|
Molekulargewicht |
621.2 g/mol |
IUPAC-Name |
7-but-2-ynyl-3-methyl-8-[(3R)-3-[methyl-(piperidin-3-ylamino)amino]piperidin-1-yl]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C31H40N10O2.ClH/c1-5-6-17-40-27-28(35-30(40)39-16-10-12-23(19-39)38(4)36-22-11-9-15-32-18-22)37(3)31(43)41(29(27)42)20-26-33-21(2)24-13-7-8-14-25(24)34-26;/h7-8,13-14,22-23,32,36H,9-12,15-20H2,1-4H3;1H/t22?,23-;/m1./s1 |
InChI-Schlüssel |
CDMBCMWQFHKOLW-DBCZNGTMSA-N |
Isomerische SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
Kanonische SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N(C)NC4CCCNC4)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


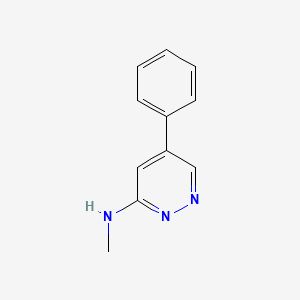
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
